molecular formula C11H9BrN2O2 B5861465 5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide

5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B5861465
M. Wt: 281.10 g/mol
InChI Key: JYLYOHZPIJWQHF-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan-2-carboxamide: The initial step involves the bromination of furan-2-carboxamide to introduce a bromine atom at the 5-position of the furan ring. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.

    Formation of Pyridin-4-ylmethylamine: Pyridin-4-ylmethylamine is synthesized separately through the reduction of pyridine-4-carboxaldehyde using a suitable reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 5-bromo-furan-2-carboxamide with pyridin-4-ylmethylamine. This can be carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine derivative.

    Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Pyridin-4-ylmethylamine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The unique structural features of the compound make it suitable for the design of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyridin-4-ylmethyl group enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-2-1-9(16-10)11(15)14-7-8-3-5-13-6-4-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLYOHZPIJWQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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